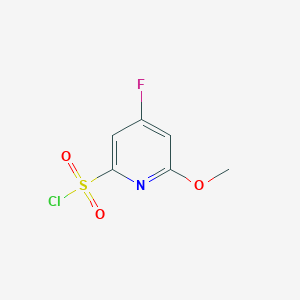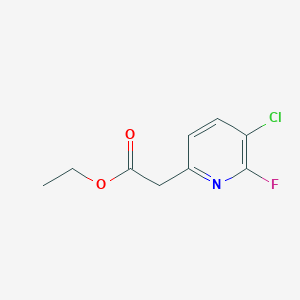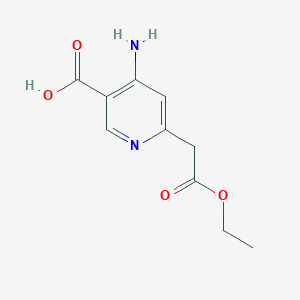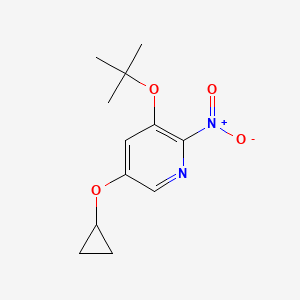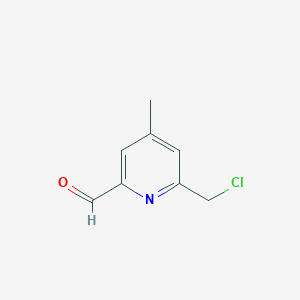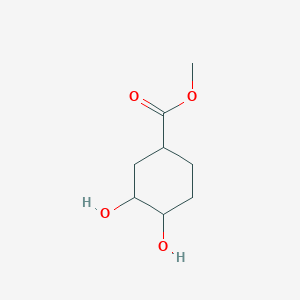
Methyl 3,4-dihydroxycyclohexane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3,4-dihydroxycyclohexane-1-carboxylate is an organic compound with the molecular formula C8H14O4 It features a six-membered cyclohexane ring with two hydroxyl groups at positions 3 and 4, and a carboxylate ester group at position 1
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,4-dihydroxycyclohexane-1-carboxylate typically involves the esterification of 3,4-dihydroxycyclohexane-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
3,4-dihydroxycyclohexane-1-carboxylic acid+methanolacid catalystMethyl 3,4-dihydroxycyclohexane-1-carboxylate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as ion-exchange resins, can enhance the reaction rate and facilitate the separation of the product from the reaction mixture.
化学反应分析
Types of Reactions
Methyl 3,4-dihydroxycyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
Oxidation: Formation of 3,4-dioxocyclohexane-1-carboxylate or 3,4-dihydroxycyclohexane-1-carboxylic acid.
Reduction: Formation of 3,4-dihydroxycyclohexane-1-methanol.
Substitution: Formation of 3,4-dihalocyclohexane-1-carboxylate.
科学研究应用
Methyl 3,4-dihydroxycyclohexane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers and other advanced materials.
作用机制
The mechanism of action of Methyl 3,4-dihydroxycyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate biochemical pathways and influence cellular processes.
相似化合物的比较
Similar Compounds
Methyl 3,4-dihydroxybenzoate: Similar structure but with a benzene ring instead of a cyclohexane ring.
Methyl 3,4-dihydroxyphenylacetate: Contains a phenyl ring with an additional methylene group.
Methyl 3,4-dihydroxycinnamate: Features a phenyl ring with a conjugated double bond.
Uniqueness
Methyl 3,4-dihydroxycyclohexane-1-carboxylate is unique due to its cyclohexane ring, which imparts different steric and electronic properties compared to aromatic rings. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
属性
分子式 |
C8H14O4 |
|---|---|
分子量 |
174.19 g/mol |
IUPAC 名称 |
methyl 3,4-dihydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C8H14O4/c1-12-8(11)5-2-3-6(9)7(10)4-5/h5-7,9-10H,2-4H2,1H3 |
InChI 键 |
SHNNPNZMDZPVLC-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1CCC(C(C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




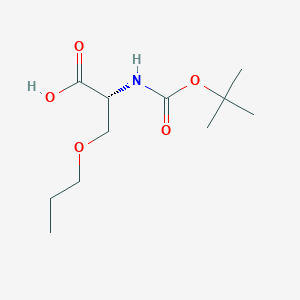


![3-(Benzo[d]furan-2-yl)acrylic acid methyl ester](/img/structure/B14855030.png)


